N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide
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Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H27N7O3 and its molecular weight is 413.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel compounds with significant antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized and showed potent antimicrobial activities against various bacterial strains. These compounds were synthesized as key intermediates and further reacted to produce substituted pyridine derivatives with demonstrated antimicrobial efficacy (Riyadh, 2011).
Antitumor Activities
Compounds related to the specified structure have shown promising results in antitumor activities. A study synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that inhibited the proliferation of endothelial and tumor cells, showcasing potential as anticancer agents (Ilić et al., 2011).
Cardiovascular Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have identified compounds with significant coronary vasodilating and antihypertensive activities. Among these compounds, specific derivatives have been highlighted as potential cardiovascular agents due to their potency in vasodilating activity and antihypertensive effects (Sato et al., 1980).
Synthesis and Anti-inflammatory Activity
The exploration of indolyl azetidinones has led to the development of compounds with significant anti-inflammatory activity. These compounds were prepared through specific synthetic routes and tested for their efficacy, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Novel Synthetic Routes and Derivatives
Research into the synthesis of heterocyclic compounds has identified versatile routes for creating triazolo-annulated pyridines, azines, and azepines. These synthetic strategies utilize 1,2,3-triazole-4(5)-amines as building blocks, demonstrating the broad applicability of compounds within this chemical domain for generating a wide array of potentially biologically active molecules (Syrota et al., 2022).
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3/c1-13-21-22-17-3-4-18(23-27(13)17)25-11-16(12-25)24(2)20(29)14-9-19(28)26(10-14)15-5-7-30-8-6-15/h3-4,14-16H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLWMAYWFNHVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CC(=O)N(C4)C5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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